Methyl 3-(benzyloxy)isoxazole-5-carboxylate
CAS No.: 205115-22-6
Cat. No.: VC3730338
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 205115-22-6 |
|---|---|
| Molecular Formula | C12H11NO4 |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | methyl 3-phenylmethoxy-1,2-oxazole-5-carboxylate |
| Standard InChI | InChI=1S/C12H11NO4/c1-15-12(14)10-7-11(13-17-10)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
| Standard InChI Key | RONHWSHWVRBGFV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=NO1)OCC2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1=CC(=NO1)OCC2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
Basic Information
Methyl 3-(benzyloxy)isoxazole-5-carboxylate (CAS Number: 205115-22-6) has a molecular formula of C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol. Its IUPAC name is methyl 3-phenylmethoxy-1,2-oxazole-5-carboxylate. The compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms.
Structural Features
The structure of Methyl 3-(benzyloxy)isoxazole-5-carboxylate consists of three main components:
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An isoxazole ring (five-membered heterocycle with adjacent O and N atoms)
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A benzyloxy group (C₆H₅CH₂O-) attached at the 3-position
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A methyl carboxylate group (COOCH₃) at the 5-position
This specific substitution pattern creates a compound with unique reactivity patterns and biological properties that distinguish it from other isoxazole derivatives.
Table 1: Key Chemical Properties of Methyl 3-(benzyloxy)isoxazole-5-carboxylate
| Property | Value |
|---|---|
| CAS Number | 205115-22-6 |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | methyl 3-phenylmethoxy-1,2-oxazole-5-carboxylate |
| Appearance | Solid compound |
Synthesis Methods
Cyclization Approach
The synthesis of Methyl 3-(benzyloxy)isoxazole-5-carboxylate typically involves cyclization reactions of appropriate precursors. A common synthetic route employs terminal alkynes as starting materials, which undergo reaction with n-butyllithium (n-BuLi) followed by treatment with aldehydes, molecular iodine, and hydroxylamine to form the isoxazole ring structure. This cyclization approach allows for the formation of the heterocyclic ring with desired substituents at specific positions.
Industrial Production Methods
For industrial-scale production, metal-free synthetic routes are often preferred to avoid drawbacks associated with metal-catalyzed reactions such as high costs and toxicity concerns. These methods typically involve optimized reaction conditions to achieve higher yields and purity. The synthetic strategies focus on sustainable approaches that minimize waste generation and reduce environmental impact while maintaining efficient production of the target compound.
Chemical Reactions
Types of Reactions
Methyl 3-(benzyloxy)isoxazole-5-carboxylate participates in various chemical transformations, demonstrating its versatility as a synthetic intermediate. The major reaction types include:
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Oxidation reactions: These typically involve reagents like tert-butyl nitrite and result in the formation of oximes or nitrile oxides.
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Reduction reactions: When treated with reducing agents such as lithium aluminum hydride (LiAlH₄), the compound can undergo conversion to corresponding amines or alcohols.
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Substitution reactions: The compound can undergo nucleophilic or electrophilic substitution at various positions, particularly at the benzylic position or on the isoxazole ring.
Table 2: Common Reactions of Methyl 3-(benzyloxy)isoxazole-5-carboxylate
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | tert-butyl nitrite | Oximes, nitrile oxides |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Amines, alcohols |
| Substitution | Nucleophiles or electrophiles | Substituted isoxazoles |
Reaction Mechanisms
The reactivity of Methyl 3-(benzyloxy)isoxazole-5-carboxylate is largely governed by the electronic properties of the isoxazole ring and the functional groups attached to it. The nitrogen and oxygen atoms in the ring create an electron-deficient system that is susceptible to nucleophilic attack. Meanwhile, the methyl carboxylate group at the 5-position acts as an electron-withdrawing group, further increasing the electrophilicity of certain positions on the ring. The benzyloxy group at the 3-position provides opportunities for selective functionalization through various organic transformations.
Biological Activities
Antimicrobial Properties
One of the most significant biological activities of Methyl 3-(benzyloxy)isoxazole-5-carboxylate is its antimicrobial effect. Research has demonstrated that the compound exhibits effectiveness against various pathogenic microorganisms, including:
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Mycobacterium tuberculosis: Studies have shown that the compound has activity against this bacterium with minimum inhibitory concentration (MIC) values ranging from 0.34 to 0.41 μg/mL, compared to the control drug isoniazid with an MIC of 0.91 μg/mL.
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Staphylococcus aureus: The compound has shown effectiveness against S. aureus with an MIC of 0.125 μg/mL, compared to a control with an MIC of 0.5 μg/mL.
Table 3: Antimicrobial Activity of Methyl 3-(benzyloxy)isoxazole-5-carboxylate
| Pathogen | MIC (μg/mL) | Control MIC (μg/mL) |
|---|---|---|
| Mycobacterium tuberculosis | 0.34-0.41 | 0.91 (Isoniazid) |
| Staphylococcus aureus | 0.125 | 0.5 |
Research Applications
Applications in Pharmaceutical Development
Methyl 3-(benzyloxy)isoxazole-5-carboxylate serves as a valuable scaffold in pharmaceutical research due to its biological activities and synthetic versatility. Key applications include:
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Drug discovery programs: The compound is used as a starting point for developing new therapeutic agents, particularly those targeting infectious diseases and cancer.
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Structure-activity relationship (SAR) studies: Researchers modify various positions of the molecule to understand how structural changes affect biological activity, guiding the development of more potent and selective drug candidates.
Applications in Organic Synthesis
In organic chemistry, Methyl 3-(benzyloxy)isoxazole-5-carboxylate functions as a versatile intermediate for constructing complex molecules. Its unique structure allows for:
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Building block in multi-step syntheses: The compound can be transformed through various reactions to create more complex molecular architectures.
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Development of new synthetic methodologies: Chemists use the compound to explore novel reaction conditions and transformations, expanding the toolbox of synthetic organic chemistry.
Comparison with Similar Compounds
Structural Analogues
Methyl 3-(benzyloxy)isoxazole-5-carboxylate can be compared with several structurally similar compounds to understand its unique properties:
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Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate: This compound differs in having a fused benzene ring and a fluorine substituent, which affects its lipophilicity and biological activities.
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Methyl 3-aminobenzo[d]isoxazole-5-carboxylate: This analogue contains an amino group instead of a benzyloxy group, resulting in different hydrogen-bonding capabilities and biological interactions .
Comparative Analysis
The unique substitution pattern of Methyl 3-(benzyloxy)isoxazole-5-carboxylate confers distinct advantages compared to other isoxazole derivatives:
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Enhanced solubility: The benzyloxy group improves the compound's solubility profile compared to similar molecules.
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Reaction versatility: The specific substitution pattern enables selective functionalization at various positions, making it particularly valuable in organic synthesis.
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Biological activity: The compound shows enhanced antimicrobial activity against certain pathogens compared to some structural analogues, likely due to its specific substitution pattern.
Future Research Directions
Synthetic Methodology Development
Future research on Methyl 3-(benzyloxy)isoxazole-5-carboxylate could focus on developing more efficient and environmentally friendly synthetic routes. This includes:
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Green chemistry approaches: Exploring solvent-free conditions, catalytic methods, and renewable starting materials.
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Flow chemistry adaptations: Investigating continuous flow processes for improved scalability and reaction control.
Biological Activity Exploration
The promising biological activities of the compound warrant further investigation in several areas:
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Mechanism of action studies: Detailed investigations into how the compound interacts with biological targets could provide insights for rational drug design.
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Structure optimization: Systematic modification of the compound's structure could lead to derivatives with improved potency, selectivity, and pharmacokinetic properties.
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Broader antimicrobial screening: Testing against a wider range of pathogens, including drug-resistant strains, could identify new therapeutic applications.
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